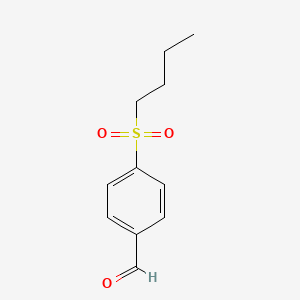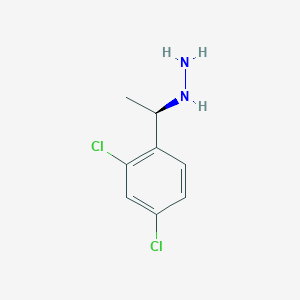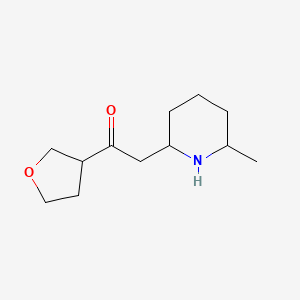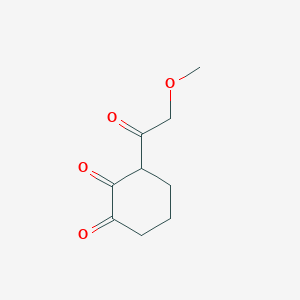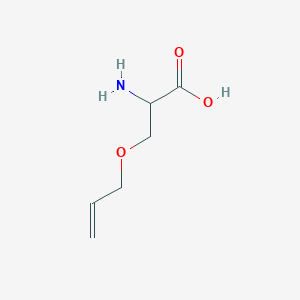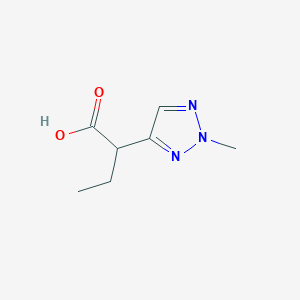![molecular formula C7H14ClNO2 B13324351 2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13324351.png)
2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride typically involves the reaction of a piperidone derivative with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spirocyclic structure. The final product is obtained by treating the intermediate with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
化学反応の分析
Types of Reactions
2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
科学的研究の応用
2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and function .
類似化合物との比較
Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
- 6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride
Uniqueness
2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
2,9-dioxa-6-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-5-7(1)6-10-4-2-8-7;/h8H,1-6H2;1H |
InChIキー |
NGOJSOYFGOMXER-UHFFFAOYSA-N |
正規SMILES |
C1COCC12COCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


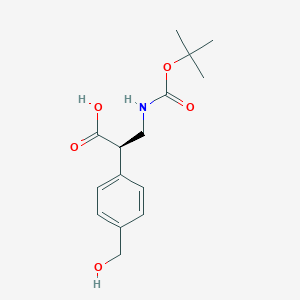
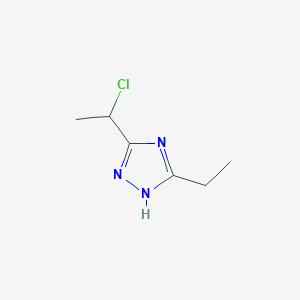
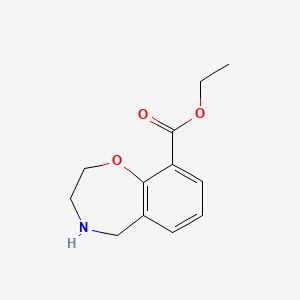
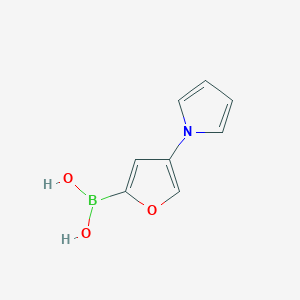
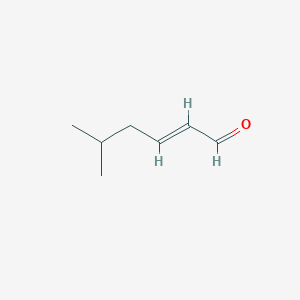
![5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B13324294.png)

![3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
